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Compound of Interest

Compound Name: 5-Propylthiazole

Cat. No.: B15344472 Get Quote

Despite a comprehensive search of available scientific literature and chemical databases,

specific experimental data regarding the chemical structure and properties of 5-Propylthiazole
is not readily available. This suggests that 5-Propylthiazole is not a widely synthesized or

studied compound. Therefore, it is not possible to provide a detailed technical guide with

experimental protocols and specific quantitative data as requested.

This guide will, however, provide a general overview of the expected chemical structure and

properties of 5-propylthiazole based on the known characteristics of the thiazole ring and

related substituted thiazoles. It will also outline general synthetic approaches and

spectroscopic characteristics that would be anticipated for this compound.

Chemical Structure
The chemical structure of 5-propylthiazole consists of a five-membered aromatic ring

containing one sulfur and one nitrogen atom at positions 1 and 3, respectively, with a propyl

group attached to the carbon atom at position 5.

Molecular Formula: C₆H₉NS

Structure:

Predicted Physical and Chemical Properties
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While experimental data is unavailable, the following properties can be predicted based on the

general characteristics of thiazole and its alkyl derivatives.

Table 1: Predicted Physicochemical Properties of 5-Propylthiazole

Property
Predicted
Value/Characteristic

Rationale

Molecular Weight 127.21 g/mol
Calculated from the molecular

formula.

Appearance Colorless to pale yellow liquid

Thiazole and its simple alkyl

derivatives are typically liquids

at room temperature.

Odor Pyridine-like, nutty, or savory

Thiazole-containing

compounds are known for their

characteristic odors and are

often found in flavor and

fragrance chemistry.

Boiling Point Estimated 180-200 °C

Based on the boiling points of

other propyl-substituted and

similarly weighted thiazoles.

The exact boiling point would

depend on the substitution

pattern.

Solubility

Sparingly soluble in water,

soluble in organic solvents

(e.g., ethanol, ether, acetone)

The thiazole ring provides

some polarity, but the propyl

group increases lipophilicity.

pKa ~2.5 - 3.5
The nitrogen atom in the

thiazole ring is weakly basic.

General Synthetic Approaches
The synthesis of 5-substituted thiazoles can be challenging. While the Hantzsch thiazole

synthesis is a classic method for forming the thiazole ring, it typically yields 2,4-disubstituted

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15344472?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15344472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


products. More specialized methods are required to achieve substitution at the 5-position.

One potential synthetic route could involve the Cook-Heilbron thiazole synthesis, which can

produce 5-aminothiazoles.[1] Subsequent modification of the amino group would be necessary

to introduce the propyl substituent, which can be a multi-step and complex process.

Another approach could involve the cyclization of α-amino acids or their derivatives.[1] For the

synthesis of 5-propylthiazole, this might involve a starting material like 2-amino-3-propyl-

propanoic acid, though this is a speculative pathway without direct literature precedent for this

specific product.

A generalized workflow for a potential synthesis is outlined below.

Experimental Workflow: Potential Synthesis of 5-Propylthiazole

Starting Materials

Reaction Purification Product

Propionaldehyde

Condensation &
Cyclization

Thioamide

Extraction Chromatography 5-Propylthiazole

Click to download full resolution via product page

Caption: A generalized workflow for the potential synthesis of 5-propylthiazole.

Anticipated Spectroscopic Data
Should 5-propylthiazole be synthesized, its structure could be confirmed using standard

spectroscopic techniques. The expected spectral characteristics are outlined below.

Table 2: Predicted Spectroscopic Data for 5-Propylthiazole
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Technique Expected Peaks/Signals Interpretation

¹H NMR

- δ ~8.5-8.8 ppm (s, 1H) - δ

~7.5-7.8 ppm (s, 1H) - δ ~2.7-

3.0 ppm (t, 2H) - δ ~1.6-1.9

ppm (m, 2H) - δ ~0.9-1.1 ppm

(t, 3H)

- H2 proton of the thiazole ring.

- H4 proton of the thiazole ring.

- Methylene group adjacent to

the thiazole ring (-CH₂-). -

Methylene group of the propyl

chain (-CH₂-). - Methyl group

of the propyl chain (-CH₃).

¹³C NMR

- δ ~150-160 ppm - δ ~140-

150 ppm - δ ~120-130 ppm - δ

~30-35 ppm - δ ~20-25 ppm -

δ ~10-15 ppm

- C2 of the thiazole ring. - C4

of the thiazole ring. - C5 of the

thiazole ring. - Methylene

carbon adjacent to the ring. -

Methylene carbon of the propyl

chain. - Methyl carbon of the

propyl chain.

IR Spectroscopy

- ~3100-3000 cm⁻¹ (C-H

stretch, aromatic) - ~2960-

2850 cm⁻¹ (C-H stretch,

aliphatic) - ~1600-1450 cm⁻¹

(C=C and C=N stretching) -

~1100-1000 cm⁻¹ (Ring

vibrations)

- Stretching vibrations of the C-

H bonds on the thiazole ring. -

Stretching vibrations of the C-

H bonds of the propyl group. -

Characteristic aromatic and

heteroaromatic ring stretching

vibrations. - Skeletal vibrations

of the thiazole ring.

Mass Spectrometry

- Molecular ion (M⁺) at m/z =

127 - Fragments

corresponding to the loss of

alkyl groups (e.g., [M-15]⁺, [M-

29]⁺)

- The mass of the intact

molecule. - Fragmentation

pattern typical for alkyl-

substituted aromatic

compounds.

Biological Activity and Signaling Pathways
There is no available information on the biological activity of 5-propylthiazole. The thiazole

ring is a common scaffold in many biologically active compounds, including pharmaceuticals

and natural products.[2][3] These compounds exhibit a wide range of activities, including anti-
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inflammatory, antimicrobial, and anticancer effects.[4] The biological activity of any given

thiazole derivative is highly dependent on the nature and position of its substituents.

Without experimental data, it is not possible to create a diagram of a signaling pathway

involving 5-propylthiazole. A hypothetical logical relationship for drug discovery involving a

novel thiazole derivative is presented below.

Logical Relationship: Thiazole Derivative Drug Discovery

Synthesize Library of
Thiazole Derivatives

High-Throughput Screening
(e.g., Enzyme Assay)

Identify 'Hit' Compounds

Lead Optimization
(SAR Studies)

Preclinical Studies
(In vivo models)

Clinical Trials

Click to download full resolution via product page

Caption: A simplified logical workflow for the discovery of new drugs based on a thiazole

scaffold.
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Conclusion
While a detailed technical guide for 5-propylthiazole cannot be provided due to the lack of

specific experimental data, this document offers a general overview of its expected structure

and properties based on the well-established chemistry of thiazoles. The synthesis of 5-

substituted thiazoles presents a chemical challenge, and the absence of literature on 5-
propylthiazole suggests it has not been a significant target for synthesis or research. Further

experimental work would be required to fully characterize this compound and explore its

potential applications. Researchers interested in this specific molecule would need to

undertake its synthesis and subsequent analytical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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